![molecular formula C17H20ClN3O2S B2404671 2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052546-30-1](/img/structure/B2404671.png)

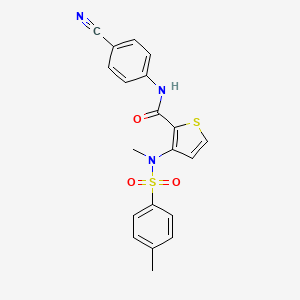

2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

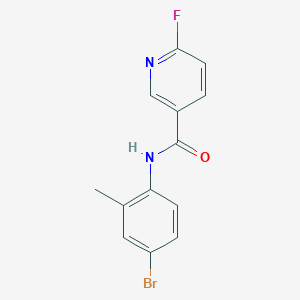

This compound is an intermediate of Clopidogrel and Prasugrel . It has a molecular formula of C19H22N2O3S .

Synthesis Analysis

The synthesis of this compound involves conventional techniques . The process involves the use of 4-methylbenzenesulfonyl chloride and other reagents .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine ring, which is a seven-membered ring with one sulfur atom . The molecular weight is 358.455 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with other reagents .Physical and Chemical Properties Analysis

The compound has a boiling point of 75°C/0.5mmHg (lit.) and a density of 1.143±0.06 g/cm3 (Predicted) . It appears as a clear liquid and its color ranges from colorless to light yellow to light orange .Scientific Research Applications

1. Antimicrobial Activities

- The compound has been involved in studies related to antimicrobial activities. For instance, a study by Gouda et al. (2010) synthesized derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which were evaluated as antimicrobial agents, showing promising results.

2. Synthesis of Novel Derivatives

- Research by Bakhite et al. (2005) focused on synthesizing novel pyrido and related derivatives, demonstrating the compound's utility in creating new chemical entities.

3. Formation of New Chemical Structures

- The compound has been used in studies to form new chemical structures like spiro compounds. For instance, Voskressensky et al. (2010) discussed the formation of spiro[benzothieno-3,4'-pyridines] by reacting with acetylene dicarboxylic ester.

4. Synthesis and Antimicrobial Activity of Derivatives

- Research like Zhuravel et al. (2005) highlights the synthesis and antimicrobial activity of specific derivatives, further emphasizing the compound's role in antimicrobial research.

5. Application in Molecular Docking Studies

- A study by Talupur et al. (2021) used the compound in molecular docking studies, which are essential for drug discovery and development processes.

6. Multicomponent Synthesis

- The compound's versatility in multicomponent synthesis is evident in research by Dyachenko et al. (2019), focusing on creating functionalized derivatives through condensation reactions.

7. Synthesis and Prognosis of Anti-inflammatory Activity

- Studies like the one by Chiriapkin et al. (2021) have explored the synthesis of derivatives and predicted their anti-inflammatory activities.

8. Anticonvulsant Activities

- The compound has been studied for its potential anticonvulsant activities, as noted in research by Ohkubo et al. (1996).

Properties

IUPAC Name |

2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S.ClH/c1-11(21)19-17-15(16(18)22)13-7-8-20(10-14(13)23-17)9-12-5-3-2-4-6-12;/h2-6H,7-10H2,1H3,(H2,18,22)(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBMQWCPENHESY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816882 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2404593.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2404598.png)

![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2404601.png)

![N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2404607.png)

![N-(3-chloropyridin-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2404609.png)